Enhanced Lipophilicity (LogP) Compared to 6-Methoxynicotinaldehyde
The consensus LogP of 6-(2,2,2-trifluoroethoxy)nicotinaldehyde is 1.94, which is significantly higher than the LogP of 1.31 for the structurally similar 6-methoxynicotinaldehyde [1]. This 48% increase in lipophilicity is a direct result of the trifluoroethoxy substitution replacing the methoxy group.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.94 |
| Comparator Or Baseline | 6-Methoxynicotinaldehyde (LogP: 1.31) |
| Quantified Difference | ΔLogP = +0.63 (48% increase) |
| Conditions | Computed property; consensus value from multiple prediction algorithms |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo drug candidate performance.
- [1] ChemSpider. (2024). 6-Methoxynicotinaldehyde. Predicted ACD/LogP Data. View Source
